REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].S(Cl)SCl.S(Cl)(Cl)(=O)=O.[Cl:14]C1C=CC(C(Cl)(Cl)Cl)=CC=1.[Cl:25][C:26]1[CH:27]=[C:28]([C:33]([Cl:36])([Cl:35])[Cl:34])[CH:29]=[CH:30][C:31]=1[Cl:32]>>[Cl:14][C:29]1[CH:30]=[C:31]([Cl:32])[C:26]([Cl:25])=[CH:27][C:28]=1[C:33]([Cl:36])([Cl:34])[Cl:35] |f:0.1.2.3|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
S(SCl)Cl
|
Name
|
|
Quantity
|
344 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were separated off by distillation and fed
|
Type
|
DISTILLATION
|
Details
|
By distillation of the combined sump fractions
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)C(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |